molecular formula C30H24F3N3O4 B12386717 E3 Ligase Ligand-linker Conjugate 89

E3 Ligase Ligand-linker Conjugate 89

Cat. No.: B12386717
M. Wt: 547.5 g/mol
InChI Key: GVXZRBBERYRYLP-JLHYYAGUSA-N
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Description

E3 Ligase Ligand-linker Conjugate 89 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target binding unit, a linker, and an E3 ligase binding moiety. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, which is a key mechanism for maintaining protein homeostasis in cells .

Preparation Methods

The synthesis of E3 Ligase Ligand-linker Conjugate 89 involves several steps. The process typically starts with the preparation of the E3 ligase ligand, which is then connected to a linker. The linker is designed to attach to the target protein ligand, forming the final PROTAC molecule. The synthetic routes and reaction conditions vary depending on the specific ligands and linkers used. Common reagents include primary amines and DIPEA in DMF at elevated temperatures . Industrial production methods often involve optimizing these synthetic routes for scalability and efficiency .

Chemical Reactions Analysis

E3 Ligase Ligand-linker Conjugate 89 undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or overall structure .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 89 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein degradation and to develop new PROTACs with improved efficacy. In biology, it is used to investigate the roles of specific proteins in cellular processes and to identify potential therapeutic targets. In medicine, it is being explored as a potential treatment for various diseases, including cancer, by targeting and degrading disease-causing proteins. In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 89 involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 89 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex. Similar compounds include other PROTACs that use different E3 ligase ligands, such as cereblon, von Hippel-Lindau, and MDM2. Each of these compounds has its own unique properties and applications, but they all share the common goal of targeting specific proteins for degradation .

Properties

Molecular Formula

C30H24F3N3O4

Molecular Weight

547.5 g/mol

IUPAC Name

phenyl N-[3-[[[5-methoxy-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine-2-carbonyl]amino]methyl]phenyl]carbamate

InChI

InChI=1S/C30H24F3N3O4/c1-39-27-19-34-26(17-22(27)13-10-20-11-14-23(15-12-20)30(31,32)33)28(37)35-18-21-6-5-7-24(16-21)36-29(38)40-25-8-3-2-4-9-25/h2-17,19H,18H2,1H3,(H,35,37)(H,36,38)/b13-10+

InChI Key

GVXZRBBERYRYLP-JLHYYAGUSA-N

Isomeric SMILES

COC1=CN=C(C=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4

Canonical SMILES

COC1=CN=C(C=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4

Origin of Product

United States

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